Aphidicol-15-ene

Diterpene cyclase enzymology Biosynthetic product profiling Aphidicolin pathway

Aphidicol-15-ene (CAS 52645-90-6, KEGG C11892, ChEBI is a tetracyclic diterpene hydrocarbon with molecular formula C₂₀H₃₂ and monoisotopic mass 272.2504 Da. It belongs to the aphidicolane and stemodane diterpenoid class, characterized by a fused tetracyclic skeleton that forms the hydrocarbon scaffold of the biologically active diterpenoid aphidicolin.

Molecular Formula C20H32
Molecular Weight 272.5 g/mol
Cat. No. B1210061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAphidicol-15-ene
Molecular FormulaC20H32
Molecular Weight272.5 g/mol
Structural Identifiers
SMILESCC1=CCC23CC1CC2CCC4C3(CCCC4(C)C)C
InChIInChI=1S/C20H32/c1-14-8-11-20-13-15(14)12-16(20)6-7-17-18(2,3)9-5-10-19(17,20)4/h8,15-17H,5-7,9-13H2,1-4H3/t15-,16-,17-,19-,20-/m0/s1
InChIKeyOQLQRDAXEXXZKZ-TXTPUJOMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aphidicol-15-ene for Research Procurement: Core Identity and Sourcing Context


Aphidicol-15-ene (CAS 52645-90-6, KEGG C11892, ChEBI 29517) is a tetracyclic diterpene hydrocarbon with molecular formula C₂₀H₃₂ and monoisotopic mass 272.2504 Da [1][2]. It belongs to the aphidicolane and stemodane diterpenoid class, characterized by a fused tetracyclic skeleton that forms the hydrocarbon scaffold of the biologically active diterpenoid aphidicolin . Unlike the oxygenated aphidicolin, aphidicol-15-ene lacks hydroxyl groups, making it a hydrophobic intermediate in aphidicolin biosynthesis and a key reference standard for mechanistic and biosynthetic studies. Its procurement value lies in its defined role as a biosynthetic branching product and its utility as a chiral synthetic intermediate, rather than as a direct bioactive agent.

Why Aphidicol-15-ene Cannot Be Substituted by Generic Diterpene Analogs in Critical Workflows


Aphidicol-15-ene occupies a unique biosynthetic node that distinguishes it from both its regioisomer aphidicol-16-ene and the major enzymatic product aphidicolan-16β-ol. The aphidicolan-16β-ol synthase (ACS) from Phoma betae produces all three compounds simultaneously—87% aphidicolan-16β-ol, 5% aphidicol-16-ene, and 8% aphidicol-15-ene—demonstrating that the ratio is enzymatically defined and cannot be replicated by simple mixing of in-class diterpenes [1]. Furthermore, a single T696I point mutation in a heterologous pimaradiene synthase (OsKSL4) diverts product specificity from exclusively tricyclic pimara-7,15-diene to 80% aphidicol-15-ene, highlighting that subtle active-site architecture dictates the outcome rather than general diterpene class membership [2]. Substituting aphidicol-15-ene with a different aphidicolane or stemodane diterpenoid therefore confounds both quantitative product distribution analyses and mechanistic enzymology experiments, as the specific C-15 double bond position and tetracyclic ring conformation govern downstream chemical reactivity and biosynthetic pathway entry.

Quantitative Head-to-Head Differentiation Evidence for Aphidicol-15-ene Against Its Closest Structural Analogs


Product Distribution Profiling of Aphidicolan-16β-ol Synthase: Aphidicol-15-ene as a Quantitatively Distinct Minor Product Relative to Aphidicolan-16β-ol and Aphidicol-16-ene

In a single-enzyme in vitro assay using recombinant aphidicolan-16β-ol synthase (GST-ACS fusion expressed in E. coli) incubated with geranylgeranyl diphosphate (GGDP), GC-MS analysis resolved three products: aphidicolan-16β-ol (87% of total), aphidicol-16-ene (5%), and aphidicol-15-ene (8%) [1]. Aphidicol-15-ene is produced at a 1.6-fold higher level than its regioisomer aphidicol-16-ene (8% vs 5%), yet at a 10.9-fold lower level than the major alcohol product aphidicolan-16β-ol. This quantitative distribution demonstrates that aphidicol-15-ene is not a trace artifact but a genuine, reproducible enzymatic product occupying a distinct branching position in the cyclization cascade. The identical product pattern is also observed in mycelial extracts of the native producer Phoma betae, confirming physiological relevance [1].

Diterpene cyclase enzymology Biosynthetic product profiling Aphidicolin pathway

Single Residue Switch (T696I) Converts a Tricyclic Pimaradiene Synthase into a Dominant Aphidicol-15-ene Producer

In a landmark enzyme engineering study, substitution of a single active-site residue (Thr696→Ile) in the rice pimaradiene synthase OsKSL4 shifted the product outcome from the wild-type tricyclic syn-pimara-7,15-diene to a rearranged tetracyclic aphidicol-15-ene as the dominant product [1]. The T696I mutant produced approximately 80% aphidicol-15-ene and 20% pimara-7,15-diene, whereas the wild-type enzyme produced exclusively tricyclic pimaradiene with no detectable tetracyclic material. This residue acts as a true reaction-complexity switch: an aliphatic Ile residue enables the additional hydride shift and alkyl migration necessary to construct the aphidicolane tetracyclic skeleton, while the wild-type Thr residue terminates cyclization at the tricyclic stage.

Terpene synthase engineering Mechanistic enzymology Diterpene structural diversification

Regioisomeric Pathway Partitioning: Deprotonation at C-12 (Aphidicol-15-ene) vs C-17 (Aphidicol-16-ene) from a Common Carbocation Intermediate

Both aphidicol-15-ene and aphidicol-16-ene arise from the same aphidicolenyl carbocation intermediate (C-13 carbocation) generated by the aphidicolan-16β-ol synthase [1][2]. Quenching of this common intermediate proceeds via three competing pathways: stereoselective water capture yields aphidicolan-16β-ol (pathway a, major), deprotonation of the 17-H proton yields aphidicol-16-ene (pathway b, 5%), and deprotonation of the 12-H proton yields aphidicol-15-ene (pathway c, 8%) [2]. The 1.6:1 selectivity favoring 12-H over 17-H deprotonation (8% vs 5%) reflects the differential accessibility of these protons within the enzyme active site and cannot be predicted from solution-phase chemical reactivity of simpler bicyclo[3.2.1]octane model systems [3].

Carbocation rearrangement mechanism Deprotonation selectivity Diterpene biosynthetic branching

Stereospecific Total Synthesis of (+)-Aphidicol-15-ene from a Common Chiral Template Shared with Stemodane and Stemarane Diterpenoids

(+)-Aphidicol-15-ene has been synthesized stereospecifically using (+)-podocarpic acid as a common chiral template, a strategy also employed for the synthesis of structurally related stemodane and stemarane diterpenoids including (+)-stemodin, (+)-2-deoxystemodinone, (+)-stemar-13-ene, and (+)-18-deoxystemarin [1][2]. The Kelly et al. (1984) synthesis of (+)-aphidicol-15-ene proceeded via functional group manipulation and rearrangement of a 6-hydroxybicyclo[2.2.2]octan-2-one system to construct the C/D ring system, achieving a stereospecific outcome that confirmed the absolute configuration of the natural product [2]. This chiral-pool approach demonstrates that aphidicol-15-ene can be accessed in enantiomerically pure form using the same synthetic template that yields stemodane diterpenoids, but the specific rearrangement sequence required for the aphidicolane tetracyclic skeleton is distinct from that needed for the stemodane framework.

Diterpene total synthesis Chiral pool strategy Absolute configuration confirmation

β-(Exo)-Face Selectivity in Epoxidation and Catalytic Reduction of the Aphidicol-15-ene Ring System Versus Simpler Bicyclo[3.2.1]octene Models

The bicyclo[3.2.1]octene system constituting rings C and D of aphidicol-15-enes exhibits β-(exo)-face selectivity for both epoxidation and catalytic hydrogenation, as established by Hanson et al. (1992) [1]. This contrasts with simpler bicyclo[3.2.1]octane derivatives, which show only a limited degree of stereospecificity under comparable conditions [1]. The enforced β-face approach in aphidicol-15-enes arises from the steric shielding imposed by the tetracyclic framework, specifically the axial methyl groups at C-4 (C-18 and C-19) and the bridging C-11a–C-8 methano unit, which collectively block the α-(endo)-face. This steric constraint is absent in monocyclic or bicyclic model compounds, meaning that the stereochemical outcome of derivatization reactions performed on aphidicol-15-ene cannot be extrapolated from simpler olefin systems.

Alkene face selectivity Diterpene chemical derivatization Steric environment effects

DNA Polymerase α Inhibition by 3α,17,18-Trihydroxyaphidicol-15-ene: The Hydroxylated Derivative Restores Activity Comparable to Known Aphidicolin Analogs

While aphidicol-15-ene itself is a non-hydroxylated hydrocarbon and lacks the DNA polymerase α inhibitory activity of aphidicolin, the introduction of hydroxyl groups at C-3, C-17, and C-18 generates the derivative 3α,17,18-trihydroxyaphidicol-15-ene (compound 24), which was shown by Haraguchi et al. (1987) to be as inhibitory toward purified DNA polymerase α in vitro as the known active aphidicolin analogs 3-deoxyaphidicolin (20) and 3-oxoaphidicolin (14) [1]. In contrast, derivatives with modification of any of the hydroxyl groups of aphidicolin itself lost all inhibitory activity [1]. This demonstrates that the aphidicol-15-ene hydrocarbon core, when appropriately hydroxylated, can support DNA polymerase α inhibition at a level equivalent to optimized aphidicolin derivatives, indicating that the Δ¹⁵ olefin position does not preclude biological activity and may offer a distinct pharmacophoric scaffold.

DNA polymerase inhibition Structure-activity relationship Aphidicolane pharmacophore

High-Return Application Scenarios Where Aphidicol-15-ene Provides Definitive Advantage Over Analogs


GC-MS Reference Standard for Diterpene Synthase Product Identification and Quantification

Because aphidicol-15-ene co-elutes with aphidicol-16-ene and aphidicolan-16β-ol in terpene synthase product mixtures, authentic aphidicol-15-ene is required as a retention-time and mass-spectrum standard to unambiguously identify and quantify this specific deprotonation product in GC-MS workflows. The Oikawa et al. (2001) study demonstrated that all three products were identified by comparison of retention time and mass spectra with synthetic standards [1]; substituting aphidicol-16-ene or pimara-7,15-diene for aphidicol-15-ene in the standard panel would result in misassignment of the 8% product peak and an incomplete understanding of enzymatic branching ratios. This is particularly critical in heterologous expression studies where the product profile may differ from the native enzyme context and unexpected tetracyclic products may appear.

Enzyme Engineering Outcome Verification in Terpene Synthase Mutagenesis Campaigns

The Morrone et al. (2008) single-residue-switch experiment established that the appearance of aphidicol-15-ene in a pimaradiene synthase mutant is the definitive readout for acquisition of the hydride-shift/rearrangement catalytic capability [1]. For any laboratory conducting site-directed mutagenesis or directed evolution on diterpene synthases with syn-CPP substrate specificity, an authentic aphidicol-15-ene standard is indispensable for verifying whether a given mutant has crossed the tricyclic-to-tetracyclic reaction complexity threshold. The 80% product shift observed with T696I provides a benchmark against which new mutants can be quantitatively compared.

Chiral Intermediate for Divergent Synthesis of Aphidicolane Natural Products and Unnatural Analogs

(+)-Aphidicol-15-ene, synthesized in enantiomerically pure form from (+)-podocarpic acid via the Kelly (1984) or Leonelli (2016) routes, serves as a validated late-stage intermediate for the synthesis of hydroxylated aphidicolane natural products including aphidicolin itself [1][2]. The Δ¹⁵ double bond provides a site for regio- and stereoselective oxidation (epoxidation from the β-face, followed by nucleophilic opening) that is orthogonal to functionalization strategies applicable to the Δ¹⁶ isomer or the saturated aphidicolane skeleton. For medicinal chemistry programs requiring systematic exploration of aphidicolane chemical space, starting from aphidicol-15-ene rather than aphidicolin allows installation of hydroxyl groups at positions that are synthetically inaccessible from the natural product.

Stereochemical Probe for Bicyclo[3.2.1]octene Reactivity in Complex Polycyclic Environments

The experimental observation that aphidicol-15-enes undergo epoxidation and catalytic reduction exclusively from the β-(exo)-face, while simpler bicyclo[3.2.1]octene derivatives show only limited stereospecificity [1], makes aphidicol-15-ene a valuable stereochemical probe for studying how extended polycyclic frameworks enforce face selectivity in alkene addition reactions. Computational chemists and physical organic chemists can use aphidicol-15-ene as a structurally defined substrate to parameterize models of steric approach control, with the tetracyclic scaffold providing a more constrained and predictable environment than monocyclic or bicyclic alkenes.

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